molecular formula C11H11NO2 B11821443 N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine

N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine

Cat. No.: B11821443
M. Wt: 189.21 g/mol
InChI Key: LYXPVBXCEATBBO-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C11H11NO2. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine typically involves the reaction of 3-methyl-1-benzofuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent at room temperature, yielding the desired product after purification.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used in organic synthesis and chemical transformations, such as palladium-catalyzed O-arylation reactions.

    Biology: Exhibits biological activities like monoamine oxidase inhibition, which is relevant for developing treatments for neurological disorders.

    Medicine: Potential therapeutic agent for cancer treatment due to its pro-oxidative effects and ability to induce apoptosis in cancer cells.

    Industry: Utilized in materials science for the synthesis of nanostructured materials.

Mechanism of Action

Molecular Targets and Pathways

The primary targets of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine are cancer cells, particularly leukemia cells (K562), prostate cancer cells (PC3), colon cancer cells (SW620), and human kidney cancer cells (Caki 1). These cells are targeted due to their overactive receptor tyrosine kinase signaling pathway.

Mode of Action

This compound interacts with its targets by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells. This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation.

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis, or programmed cell death. It has been shown to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its biological activities.

    3-methylbenzofuran: A methylated derivative with similar properties.

    Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.

Uniqueness

N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine is unique due to its specific combination of benzofuran and hydroxylamine functionalities, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9-5-3-4-6-10(9)14-11(7)8(2)12-13/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXPVBXCEATBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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